Predicted Lipophilicity (LogP) and Hydrogen-Bond Donor Count Differentiate (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol from 4-Vinylguaiacol and Coniferyl Alcohol
ACD/Labs Percepta predictions show that (E)-4-(2-hydroxyvinyl)-2-methoxyphenol has a LogP of 1.63 and two hydrogen-bond donors (HBD=2), compared with 4-vinylguaiacol (LogP ~1.92, HBD=1; MW 150.17) and coniferyl alcohol (LogP ~1.15, HBD=2; MW 180.20). The intermediate LogP and dual HBD profile of the target compound arises specifically from the (E)-2-hydroxyvinyl group, which provides a second H-bond donor without the additional methylene that increases molecular weight and polar surface area in coniferyl alcohol .
| Evidence Dimension | Predicted LogP and H-bond donor count (ACD/Labs Percepta v14.00) |
|---|---|
| Target Compound Data | LogP = 1.63; HBD = 2; MW = 166.17; Polar Surface Area = 50 Ų |
| Comparator Or Baseline | 4-Vinylguaiacol: LogP ~1.92 (estimated), HBD = 1, MW = 150.17, PSA = 29 Ų. Coniferyl alcohol: LogP ~1.15 (estimated), HBD = 2, MW = 180.20, PSA = 50 Ų. |
| Quantified Difference | ΔLogP vs. 4-vinylguaiacol = −0.29; ΔLogP vs. coniferyl alcohol = +0.48. ΔHBD vs. 4-vinylguaiacol = +1. ΔMW vs. coniferyl alcohol = −14.03 g/mol. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform PhysChem Module v14.00. No experimental LogP data available. |
Why This Matters
The combination of intermediate lipophilicity and dual HBD capacity may confer a permeability–solubility balance distinct from both comparators, relevant for applications where passive membrane diffusion and hydrogen-bonding interactions must be simultaneously optimized.
